An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Physicochemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Physicochemical Properties, Structure, and Synthetic Applications
A Note on Nomenclature: This guide focuses on 1-Benzyl piperidine-4-carbaldehyde (CAS No. 22065-85-6). The term "Benzoyl" implies a carbonyl group directly attached to the piperidine nitrogen, a distinct and less commonly documented compound. Given the extensive data and industrial relevance of the "Benzyl" derivative, particularly as a key precursor in pharmaceutical synthesis, this document proceeds under the assumption that it is the compound of interest.
Introduction
1-Benzylpiperidine-4-carbaldehyde, also known as N-Benzyl-4-formylpiperidine, is a heterocyclic aldehyde of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its molecular architecture, featuring a piperidine ring N-substituted with a benzyl group and a formyl group at the 4-position, makes it a versatile building block for the construction of complex molecular scaffolds.[1] The compound's primary claim to notability is its role as a critical intermediate in the synthesis of Donepezil, a leading therapeutic agent for the management of Alzheimer's disease.[2][3] This guide provides a detailed overview of its physicochemical properties, structural features, synthesis protocols, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
1-Benzylpiperidine-4-carbaldehyde is typically a colorless to pale yellow liquid under standard conditions.[2] Its core structure consists of a piperidine ring, which confers basicity and specific conformational properties, a reactive aldehyde functional group, and a benzyl group that adds steric bulk and lipophilicity.
Key Physicochemical Data
The essential physicochemical properties have been compiled from various sources and are summarized for clarity in the table below.
| Property | Value | Source(s) |
| CAS Number | 22065-85-6 | [4][5] |
| Molecular Formula | C₁₃H₁₇NO | [4][5] |
| Molecular Weight | 203.28 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow clear liquid | [2][7] |
| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [6] |
| Density | 1.026 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.537 | [8] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| LogP | 1.87 | [6] |
| pKa | 8.04 ± 0.10 (Predicted) | [9] |
Molecular Structure and Conformation
The structure of 1-Benzylpiperidine-4-carbaldehyde is defined by the interplay of its three main components. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky benzyl group and the aldehyde group can exist in either axial or equatorial positions, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions.
Structural Identifiers:
-
SMILES: O=CC1CCN(CC1)Cc2ccccc2[10]
-
InChI: 1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
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InChIKey: SGIBOXBBPQRZDM-UHFFFAOYSA-N[4]
Synthesis and Mechanistic Insights
Several synthetic routes to 1-Benzylpiperidine-4-carbaldehyde have been reported, often starting from N-benzyl-4-piperidone or N-benzylpiperidine-4-carboxylic acid derivatives.[3] A prevalent and efficient laboratory-scale method involves the partial reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-4-carboxylate, using a hydride-based reducing agent.
Synthesis via Ester Reduction
A common and high-yielding method is the reduction of ethyl 1-benzylpiperidine-4-carboxylate using Diisobutylaluminum hydride (DIBAL-H).[11] This method is favored for its ability to selectively reduce the ester to the aldehyde at low temperatures, preventing over-reduction to the corresponding alcohol.
Causality Behind Experimental Choices:
-
Reducing Agent: DIBAL-H is a powerful yet sterically hindered reducing agent. This bulkiness is key to its selectivity; at low temperatures, it forms a stable tetrahedral intermediate with the ester that collapses to the aldehyde upon aqueous workup, resisting further reduction.
-
Low Temperature (-78 °C): This temperature is critical for controlling the reactivity of DIBAL-H. At higher temperatures, the reagent is less selective and over-reduction to the alcohol becomes a significant side reaction. The low temperature stabilizes the key tetrahedral intermediate.
-
Solvent: Toluene is a common choice as it remains liquid at -78 °C and is relatively unreactive towards the organoaluminum reagent.
-
Quenching: The reaction is quenched with methanol (MeOH) to destroy any excess DIBAL-H before warming the mixture to room temperature. This is a crucial safety step and also initiates the hydrolysis of the aluminum-complexed intermediate to release the aldehyde product.[11]
Experimental Protocol: DIBAL-H Reduction
The following protocol is adapted from established literature procedures.[11]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents, e.g., 1.5M in toluene) dropwise to the stirred solution, maintaining the internal temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cautiously quench the reaction by the slow addition of methanol at -78 °C.
-
Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Filtration: Filter the resulting mixture through a pad of diatomaceous earth (e.g., Celite®) to remove aluminum salts, washing the pad with additional methanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-Benzylpiperidine-4-carbaldehyde, which can be used directly or purified further by vacuum distillation.[11]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-Benzylpiperidine-4-carbaldehyde.
Applications in Drug Development
The primary application of 1-Benzylpiperidine-4-carbaldehyde is as a pivotal building block in pharmaceutical manufacturing.[1]
-
Donepezil Synthesis: It is a key intermediate for Donepezil (marketed as Aricept®), a reversible inhibitor of acetylcholinesterase used to treat the symptoms of mild to moderate Alzheimer's disease.[3][12] The synthesis involves an aldol condensation reaction between 1-Benzylpiperidine-4-carbaldehyde and 5,6-dimethoxy-1-indanone, followed by reduction of the resulting double bond.[3]
-
Receptor Antagonists: The compound serves as a reactant in the synthesis of selective α1 receptor antagonists and MCH-R1 antagonists, which are targets for various therapeutic areas.
-
PET Ligands: It is used in fluorodenitration reactions for creating labeled PET (Positron Emission Tomography) ligands, which are essential tools in diagnostic imaging and drug research.[9]
Chemical Reactivity and Safe Handling
Reactivity Profile
The aldehyde functional group is the primary site of reactivity, making the compound susceptible to:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 1-benzylpiperidine-4-carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol, (1-benzylpiperidin-4-yl)methanol.
-
Nucleophilic Addition: The aldehyde is electrophilic and readily undergoes reactions with nucleophiles, such as Grignard reagents and organolithium compounds.
-
Condensation Reactions: As demonstrated in the Donepezil synthesis, it participates in aldol and similar condensation reactions.[3]
The compound is sensitive to air and may oxidize over time; therefore, storage under an inert atmosphere is recommended.[9]
Safety and Handling
1-Benzylpiperidine-4-carbaldehyde is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: It is reported as toxic if swallowed (H301) and causes serious eye damage (H318).[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[13][14] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[14]
-
-
Storage: Store in a cool, locked-up place, preferably in a freezer under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[9][13]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Benzylpiperidine-4-carbaldehyde | CAS#:22065-85-6 | Chemsrc [chemsrc.com]
- 7. 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. N-benzylpiperidine-4-carboxaldehyde [stenutz.eu]
- 9. N-Benzylpiperidine-4-carboxaldehyde Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | CAS 22065-85-6 [matrix-fine-chemicals.com]
- 11. prepchem.com [prepchem.com]
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- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
